Array ( [bid] => 13826138 ) Buy Undecyl dodecyl phthalate

Undecyl dodecyl phthalate

Catalog No.
S14372691
CAS No.
M.F
C31H52O4
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecyl dodecyl phthalate

Product Name

Undecyl dodecyl phthalate

IUPAC Name

2-O-dodecyl 1-O-undecyl benzene-1,2-dicarboxylate

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C31H52O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-20-24-28(29)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h20-21,24-25H,3-19,22-23,26-27H2,1-2H3

InChI Key

HTTHIONWWJTHAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC

Undecyl dodecyl phthalate is a high molecular weight phthalate ester characterized by its structure, which consists of a phthalate group (1,2-benzenedicarboxylic acid) esterified with undecyl and dodecyl alcohols. The chemical formula for undecyl dodecyl phthalate is C31H52O4C_{31}H_{52}O_{4} and it has a molecular weight of approximately 474.72 g/mol. This compound appears as a colorless, oily liquid that is insoluble in water, making it suitable for various industrial applications. It is primarily used as a plasticizer, enhancing the flexibility and durability of polymer materials, particularly polyvinyl chloride (PVC) .

Undecyl dodecyl phthalate exhibits specific chemical reactivity patterns. It reacts with strong acids to produce heat and can liberate alcohols during the reaction process. When interacting with strong oxidizing agents, it may undergo vigorous reactions that can be exothermic enough to ignite the products formed. Additionally, it can react with alkali metals and hydrides to generate flammable hydrogen gas .

Undecyl dodecyl phthalate can be synthesized through the esterification reaction between phthalic anhydride and the corresponding alcohols (undecanol and dodecanol). This process typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bonds. The reaction can be represented as follows:

Phthalic Anhydride+Undecanol+DodecanolUndecyl Dodecyl Phthalate+Water\text{Phthalic Anhydride}+\text{Undecanol}+\text{Dodecanol}\rightarrow \text{Undecyl Dodecyl Phthalate}+\text{Water}

This method allows for the production of high-purity undecyl dodecyl phthalate suitable for industrial use .

Undecyl Dodecyl PhthalateTwo linear chains (11C & 12C)Plasticizer in PVCDiundecyl PhthalateTwo undecyl chains (11C each)PlasticizerDodecyl PhthalateOne dodecyl chain (12C)PlasticizerDiisodecyl PhthalateTwo isodecyl chains (10C each)Plasticizer

The uniqueness of undecyl dodecyl phthalate lies in its specific carbon chain length combination, which provides distinct physical properties suitable for specialized industrial applications .

Studies on undecyl dodecyl phthalate interactions have focused on its environmental behavior and potential bioaccumulation. It has been observed that high molecular weight phthalates like undecyl dodecyl phthalate are less likely to leach into water sources compared to lower molecular weight counterparts, reducing their ecological impact. Additionally, research indicates that these compounds are metabolized into monoesters which are then excreted primarily through urine .

Undecyl dodecyl phthalate belongs to a class of high molecular weight phthalates that share similar structural characteristics but differ in their carbon chain lengths or functional groups. Some similar compounds include:

  • Diundecyl Phthalate: Composed of two undecyl chains; used similarly as a plasticizer.
  • Dodecyl Phthalate: Features a single dodecyl chain; often used in similar applications but with different performance characteristics.
  • Diisodecyl Phthalate: Contains two isodecyl chains; noted for its flexibility and low volatility.
Compound NameStructure Characteristics

XLogP3

12.8

Hydrogen Bond Acceptor Count

4

Exact Mass

488.38656014 g/mol

Monoisotopic Mass

488.38656014 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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